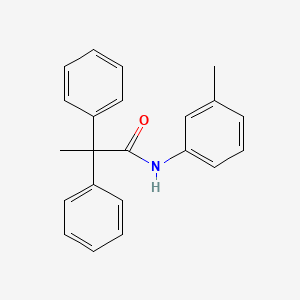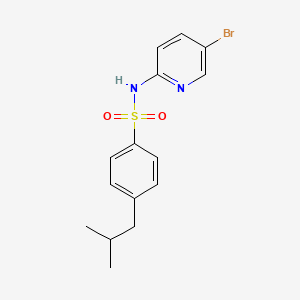![molecular formula C19H19ClFNO2S B3548143 1-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)pyrrolidine](/img/structure/B3548143.png)
1-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)pyrrolidine
Vue d'ensemble
Description
1-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)pyrrolidine, also known as CFM-2, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
1-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)pyrrolidine exerts its pharmacological effects by inhibiting the activity of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids such as anandamide. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, which in turn activate cannabinoid receptors and produce analgesic and anti-inflammatory effects. This compound has also been shown to modulate the activity of other signaling pathways, including the TRPV1 receptor and the pro-inflammatory cytokine interleukin-6.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects, including analgesia, anti-inflammatory activity, neuroprotection, and modulation of immune function. In animal models, this compound has been shown to reduce pain sensitivity and inflammation, as well as improve cognitive function and reduce neuronal damage in neurological disorders. This compound has also been shown to modulate the activity of immune cells, including T cells and macrophages, suggesting potential immunomodulatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)pyrrolidine has several advantages as a research tool, including its potent and selective inhibition of FAAH, its ability to increase endocannabinoid levels in vivo, and its potential therapeutic applications. However, there are also limitations to its use in lab experiments, including its relatively short half-life in vivo and potential off-target effects on other signaling pathways.
Orientations Futures
There are several future directions for research on 1-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)pyrrolidine, including further investigation of its potential therapeutic applications in pain and inflammation, as well as its potential use as a neuroprotective agent in neurological disorders. Additional studies are also needed to better understand the mechanism of action of this compound and its effects on other signaling pathways. Finally, the development of more potent and selective FAAH inhibitors, including this compound derivatives, may lead to the development of new therapies for a range of diseases and conditions.
Applications De Recherche Scientifique
1-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)pyrrolidine has been studied extensively for its potential therapeutic applications, particularly in the treatment of pain and inflammation. It has been shown to exhibit potent anti-inflammatory and analgesic effects in animal models of acute and chronic pain, as well as in human clinical trials. This compound has also been investigated for its potential use as a neuroprotective agent in various neurological disorders, including Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
[4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]-pyrrolidin-1-ylmethanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFNO2S/c1-23-18-11-13(19(25)22-9-2-3-10-22)7-8-17(18)24-12-14-15(20)5-4-6-16(14)21/h4-8,11H,2-3,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQSDPQCBJECAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=S)N2CCCC2)OCC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[N-(2-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B3548063.png)

![4-({[4-(4-ethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B3548087.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-ethoxyphenyl)glycinamide](/img/structure/B3548097.png)

![methyl 2-{[N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N-(4-fluorophenyl)glycyl]amino}benzoate](/img/structure/B3548115.png)
![2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]-N-cyclopentylacetamide](/img/structure/B3548121.png)
![dimethyl 5-{[3-(isobutyrylamino)benzoyl]amino}isophthalate](/img/structure/B3548129.png)
![N~1~-(2,5-dichlorophenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3548151.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-methylbenzyl)-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B3548154.png)
![3-[(4-fluorobenzyl)thio]-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B3548161.png)
![2-chloro-N-({[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-nitrobenzamide](/img/structure/B3548165.png)
![5-[(1,3-benzodioxol-4-ylmethyl)amino]-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B3548167.png)